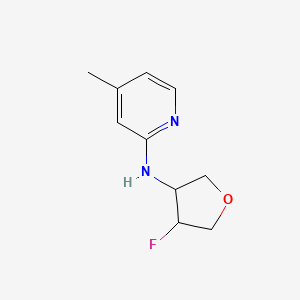

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine

Descripción

Propiedades

IUPAC Name |

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-7-2-3-12-10(4-7)13-9-6-14-5-8(9)11/h2-4,8-9H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRWOVFVFUTUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2COCC2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the fluorinated oxolane ring and the pyridine derivative. One common method involves the reaction of 4-methylpyridin-2-amine with a fluorinated oxolane precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products and impurities.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine or pyridine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxolane rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine or oxolane compounds.

Aplicaciones Científicas De Investigación

Role as an iNOS Inhibitor

Inducible Nitric Oxide Synthase (iNOS) Inhibition

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine has shown promise as a selective inhibitor of inducible nitric oxide synthase (iNOS). iNOS is implicated in numerous inflammatory diseases and certain cancers due to its role in producing nitric oxide (NO), which can contribute to tumor progression and inflammation. The development of effective iNOS inhibitors is crucial for therapeutic interventions in these conditions.

Case Study: PET Imaging with iNOS Inhibitors

A study demonstrated the synthesis of radiolabeled analogs of 2-amino-4-methylpyridine, which includes derivatives like N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine. These compounds were evaluated as potential positron emission tomography (PET) tracers for imaging iNOS activity in vivo. The findings indicated that these tracers could selectively accumulate in tissues with high iNOS expression, such as inflamed lungs in mouse models of sepsis .

Table 1: Summary of iNOS Inhibitors and Their Applications

Cancer Therapeutics

Potential in Cancer Treatment

The modulation of iNOS activity has been linked to cancer progression, making the inhibition of this enzyme a viable target for cancer therapeutics. Research into compounds like N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine indicates that it may enhance the efficacy of existing cancer treatments by reducing NO levels that facilitate tumor growth and metastasis.

Case Studies on Cancer Applications

Recent patents have highlighted the use of TLR7 agonists, which may include derivatives related to N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine, for treating various cancers. These compounds stimulate immune responses against tumors, providing a dual mechanism where both direct tumor inhibition and immune modulation occur .

Additional Research Directions

Exploration of Pharmacological Properties

Further investigations into the pharmacokinetics and metabolic stability of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine are essential. Understanding how this compound behaves in biological systems will aid in refining its application as a therapeutic agent or diagnostic tool.

Table 2: Future Research Directions

| Research Focus | Description |

|---|---|

| Pharmacokinetics | Study absorption, distribution, metabolism, and excretion (ADME) properties |

| Metabolic Stability | Evaluate stability in biological matrices over time |

| Combination Therapies | Assess synergistic effects with other anti-cancer drugs |

Mecanismo De Acción

The mechanism by which N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Reactivity and Stability

- Hydrolysis Sensitivity : Unlike Schiff base analogs (e.g., 3a–3k), which undergo Pd-catalyzed imine hydrolysis during Suzuki coupling, N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine lacks an imine linkage, suggesting greater hydrolytic stability. The fluorinated oxolane ring may further stabilize the compound against nucleophilic attack due to fluorine’s electron-withdrawing effects .

- Coordination Chemistry: The pyridine nitrogen in 4-methylpyridin-2-amine derivatives coordinates with metal ions (e.g., Pd²⁺ in catalytic cycles), facilitating reactions like Suzuki coupling.

Data Tables

Table 1: Structural and Physicochemical Comparison

Actividad Biológica

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine features a pyridine ring substituted with a fluorinated oxolane moiety. The presence of the fluorine atom may enhance the compound's lipophilicity and biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Cholinesterase Inhibition : Compounds derived from pyridine have been studied for their ability to inhibit cholinesterases, enzymes that break down acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Nitric Oxide Synthase (iNOS) Inhibition : Related compounds have shown promise as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory responses. Inhibition of iNOS can reduce excessive nitric oxide production linked to various inflammatory diseases .

1. Cholinergic Activity

Studies have highlighted that derivatives of 4-methylpyridin-2-amine exhibit significant cholinesterase inhibitory activity. For example, compounds synthesized in related studies demonstrated IC50 values comparable to established inhibitors like tacrine, indicating potential use in treating cognitive disorders .

2. Anti-inflammatory Properties

The anti-inflammatory potential of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine may be attributed to its ability to inhibit iNOS. This inhibition is particularly relevant in models of sepsis and other inflammatory conditions where iNOS expression is upregulated .

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC50 Value | Reference |

|---|---|---|---|

| Cholinesterase Inhibition | Tacrine | 0.5 µM | |

| Cholinesterase Inhibition | 4-Methylpyridin | Similar to Tacrine | |

| iNOS Inhibition | N-(4-fluorooxolan) | Not specified |

Case Study: In Vivo Efficacy

In a study involving animal models, a related compound demonstrated significant efficacy in reducing inflammation through iNOS inhibition following lipopolysaccharide (LPS) administration. The biodistribution studies indicated preferential accumulation in inflamed tissues, suggesting targeted therapeutic effects .

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine?

The synthesis of this compound involves two key steps: (1) preparation of the fluorinated oxolane moiety and (2) coupling to the pyridine core.

- Fluorinated oxolane synthesis : The 4-fluorooxolan-3-yl group can be synthesized via electrophilic fluorination of a dihydrofuran precursor using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Stereochemical control is critical; asymmetric catalysis or chiral resolving agents may be required to isolate the desired enantiomer .

- Coupling to pyridine : The amine group at position 2 of 4-methylpyridin-2-amine can react with a halogenated or activated oxolane derivative (e.g., bromo- or tosylate-substituted oxolane) under nucleophilic substitution conditions. Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) may also be employed for C–N bond formation .

- Purification : Column chromatography or recrystallization is recommended to isolate the product. Purity should be verified via HPLC and NMR.

Q. How can the structure of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine be confirmed spectroscopically?

A multi-technique approach is essential:

- NMR : 1H and 13C NMR should confirm the pyridine ring (aromatic protons at δ 6.5–8.5 ppm), methyl group (singlet at δ ~2.4 ppm), and oxolane moiety (multiplet for fluorinated CH at δ ~4.5–5.5 ppm). 19F NMR will show a singlet for the fluorine atom at δ ~-180 to -200 ppm .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+ ion). For example, a compound with C10H13FN2O would have an exact mass of 196.1018 .

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves stereochemistry and bond lengths. The fluorine atom’s position and oxolane ring puckering can be precisely determined .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical purity in the 4-fluorooxolan-3-yl moiety during synthesis?

The 3-position fluorination of oxolane introduces stereochemical complexity:

- Racemization risk : Fluorination under acidic or high-temperature conditions may lead to racemization. Using chiral auxiliaries or enantioselective fluorinating agents (e.g., organocatalysts) can mitigate this .

- Resolution methods : Chiral chromatography or diastereomeric salt formation (e.g., with tartaric acid derivatives) is often required to separate enantiomers. Evidence from similar compounds shows that kinetic resolution via enzymatic methods (lipases) is also effective .

- Analytical validation : Polarimetry or chiral HPLC (e.g., Chiralpak® columns) should confirm enantiomeric excess (>98% for pharmacological studies) .

Q. How does fluorine substitution in the oxolane ring influence the compound’s biological activity?

Fluorine’s electronegativity and small atomic radius enhance bioactivity through:

- Lipophilicity : Fluorine increases membrane permeability, as seen in fluorinated kinase inhibitors .

- Metabolic stability : The C–F bond resists oxidative degradation, prolonging half-life. For example, fluorinated pyridine derivatives show 3-fold greater stability in microsomal assays compared to non-fluorinated analogs .

- Target binding : Fluorine can engage in dipole-dipole interactions or hydrogen bonding with enzyme active sites. In nitric oxide synthase (NOS) inhibitors, fluorinated moieties improve selectivity for neuronal NOS over endothelial isoforms .

Q. What contradictions exist in crystallographic data for similar amine-substituted pyridine derivatives?

Discrepancies often arise in:

- Space group assignments : For example, a pyridine derivative may crystallize in P21/c or P-1 depending on solvent polarity, leading to variations in unit cell parameters .

- Thermal motion artifacts : High B-factors for the fluorine atom in some structures suggest dynamic disorder, complicating electron density maps. SHELXL refinement with restraints (e.g., DFIX for bond lengths) is advised .

- Hydrogen bonding networks : Protonation states of the amine group (NH vs. NH2+) can alter intermolecular interactions. Neutron diffraction or pH-controlled crystallization may resolve ambiguities .

Q. What computational methods are suitable for predicting the binding mode of this compound to neuronal nitric oxide synthase (nNOS)?

- Docking studies : Use AutoDock Vina or Glide with nNOS crystal structures (PDB: 1NOS). Focus on the tetrahydrobiopterin-binding site, where fluorinated pyridines often interact .

- MD simulations : GROMACS or AMBER can model ligand-protein dynamics. Key interactions include H-bonds between the amine and Glu592 and hydrophobic contacts with Trp587 .

- QSAR : Build models using fluorinated analogs’ inhibitory data (IC50 values) to predict activity. Substituent descriptors (e.g., Hammett σ for fluorine) improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.